molecular formula C8H10N2S B13213921 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine

4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13213921
M. Wt: 166.25 g/mol
InChI Key: RQTBORWFSICYMF-UHFFFAOYSA-N
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Description

4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a suitable amine under acidic or basic conditions to form the desired tetrahydropyridine ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the thiazole and tetrahydropyridine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-thiazole

InChI

InChI=1S/C8H10N2S/c1-4-9-5-2-7(1)8-3-6-11-10-8/h1,3,6,9H,2,4-5H2

InChI Key

RQTBORWFSICYMF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=NSC=C2

Origin of Product

United States

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